REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH2:10][NH2:11].CCN(CC)CC.Cl[C:20](=[O:26])[C:21]([O:23]CC)=O.[CH3:27][C:28]1[CH:29]=[CH:30][C:31]([CH2:34][CH2:35][NH2:36])=[N:32][CH:33]=1>CC#N>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH2:10][NH:11][C:21](=[O:23])[C:20]([NH:36][CH2:35][CH2:34][C:31]1[CH:30]=[CH:29][C:28]([CH3:27])=[CH:33][N:32]=1)=[O:26]
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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COC1=C(C=CC(=C1)C)CN
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Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
45 mL
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Type
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solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
1.47 mL
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Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
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Name
|
2-(5-methylpyridin-2-yl)ethanamine
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Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=NC1)CCN
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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The reaction was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 24 hours
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Duration
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24 h
|
Type
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TEMPERATURE
|
Details
|
After cooling the solvent
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Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in ethyl acetate
|
Type
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WASH
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Details
|
washed successively with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (eluent: 25-35% acetone in hexane)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexane and ethanol/water
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC(C(=O)NCCC2=NC=C(C=C2)C)=O)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |